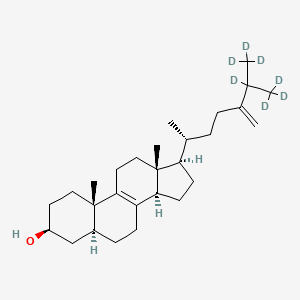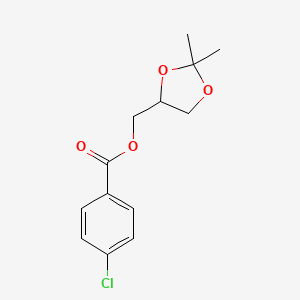
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate is a chemical compound with the molecular formula C13H15ClO4 and a molecular weight of 270.71 g/mol. This compound is a useful intermediate in organic synthesis processes and is often employed in the preparation of α- and β-monoglycerides.
Preparation Methods
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol under esterification conditions . The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux to facilitate the formation of the ester bond.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 4-chlorobenzoic acid and (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate involves its interaction with various molecular targets depending on the context of its use. For instance, in ester hydrolysis reactions, the compound interacts with water or hydroxide ions to break the ester bond, forming the corresponding alcohol and acid . The specific pathways and molecular targets involved can vary based on the reaction conditions and the presence of catalysts or enzymes .
Comparison with Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate can be compared with other esters of 4-chlorobenzoic acid, such as:
Methyl 4-chlorobenzoate: Similar in structure but with a simpler ester group.
Ethyl 4-chlorobenzoate: Another ester with a slightly larger alkyl group.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl benzoate: Similar structure but without the chlorine atom on the benzene ring.
The uniqueness of this compound lies in its specific ester group, which can impart different reactivity and properties compared to other esters .
Properties
Molecular Formula |
C13H15ClO4 |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate |
InChI |
InChI=1S/C13H15ClO4/c1-13(2)17-8-11(18-13)7-16-12(15)9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
QEHFNJVDZAVGEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COC(=O)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



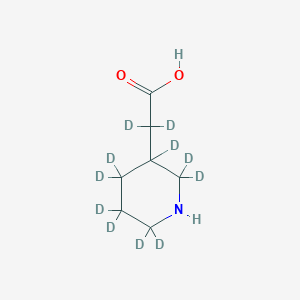
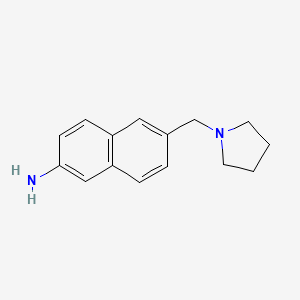
![N-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B13854769.png)
![Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13854786.png)
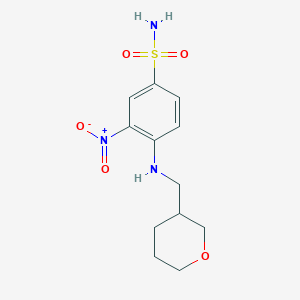
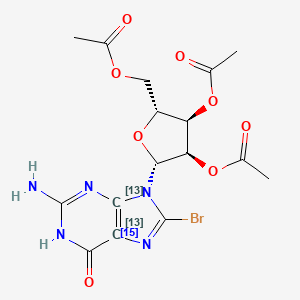
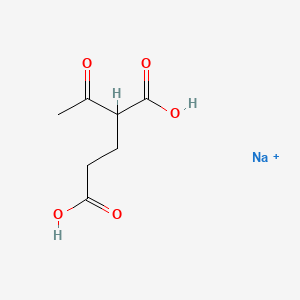
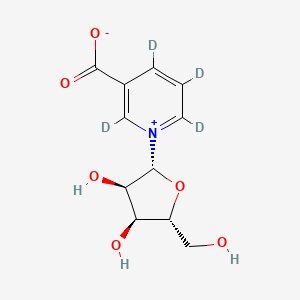
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13854812.png)
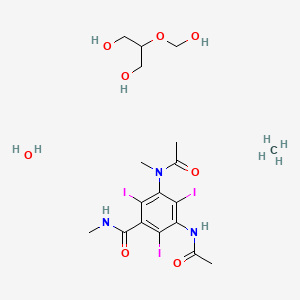
![11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13854831.png)
![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)
